molecular formula C16H16O5 B1680968 Shikalkin CAS No. 54952-43-1

Shikalkin

Cat. No. B1680968
CAS RN: 54952-43-1
M. Wt: 288.29 g/mol
InChI Key: NEZONWMXZKDMKF-UHFFFAOYSA-N
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Description

Shikalkin is a racemic mixture of Shikonin and Alkannin, also referred to as Shikonin-alkannin or Shikalkin extract . It is primarily used as a colorant and a skin conditioning agent with miscellaneous effects . Shikalkin is derived from the roots of Lithospermum erythrorhizon and Alkanna tinctoria plant species .


Synthesis Analysis

Shikalkin was first synthesized by Terada . The synthesis involved processing the aldehyde with the Grignard reagent of bromobutan-3-one ethyl acetate .


Molecular Structure Analysis

Shikalkin is a racemic mixture of alkannin and shikonin . Its molecular formula is C16H16O5 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Shikalkin include the processing of an aldehyde with the Grignard reagent of bromobutan-3-one ethyl acetate .


Physical And Chemical Properties Analysis

Shikalkin has a molecular weight of 288.30 . More detailed physical and chemical properties are not available in the retrieved sources.

Scientific Research Applications

Enhancement of Shikalkin Production

Shikalkin, a natural pigment consisting of shikonin and alkannin, has seen increased applications in cosmetics, pharmaceuticals, and nutrition industries. Arnebia euchroma, an Iranian plant, is noted for its production of shikalkin. A study by Arghavani, Haghbeen, & Mousavi (2015) investigated the enhancement of shikalkin production in A. euchroma callus using Rhizoctonia solani, a fungal elicitor. They found that R. solani could increase shikalkin production by 7 times compared to normal conditions (Arghavani, Haghbeen, & Mousavi, 2015).

Synthesis of Shikalkin

Lu, Tang, Shao, & Cai (2008) presented a new, efficient approach for the synthesis of shikalkin, employing the Stobbe reaction for constructing the aromatic skeleton and achieving shikalkin via Grignard reaction and oxidation (Lu, Tang, Shao, & Cai, 2008).

Antimicrobial Activities

Haghbeen et al. (2011) explored the antimicrobial activity of shikalkin pigment against various fungi and bacteria. The study found that shikalkin was significantly effective against Micrococcus luteus but relatively ineffective against fungi and Gram-negative bacteria (Haghbeen et al., 2011).

Larvicidal Activity

Michaelakis et al. (2009) studied the larvicidal properties of shikalkin against Culex pipiens, a vector for the West Nile virus. They found that shikalkin showed concentration-dependent mortality effects, indicating its potential as a natural larvicidal substance (Michaelakis et al., 2009).

Biosynthesis in Plant Callus

Haghbeen et al. (2006) investigated the biosynthesis of shikalkin in the callus of Lithospermum officinale. Their findings revealed that both shikalkin and polyphenolic acids biosynthetic pathways exist in the L. officinale callus cells, and a regulatory system counterbalances their ratio (Haghbeen et al., 2006).

Historical and Pharmacological Review

Terada, Tanoue, & Taniguchi (1990) provided a comprehensive review of the history, structural determination, synthesis, and pharmacology of shikonin, alkannin, and their derivatives, including shikalkin. They highlighted the ancient uses of these pigments as dyes and in cosmetics, as well as their anti-inflammatory, antibacterial, and antitumor actions (Terada, Tanoue, & Taniguchi, 1990).

Safety And Hazards

Shikalkin is generally considered safe, but it is harmful if swallowed and very toxic to aquatic life . It is advised to avoid release to the environment and to use personal protective equipment when handling it .

Future Directions

Shikalkin has numerous applications in foods, cosmetics, and textiles . There is a growing demand for mass production of Shikalkin due to its increasing applications in cosmetics, pharmaceutical, and nutrition industries . Future research may focus on establishing reliable production systems to meet market demand, functional identification, and future clinical development of Shikalkin and its derivatives against various diseases .

properties

IUPAC Name

5,8-dihydroxy-2-(1-hydroxy-4-methylpent-3-enyl)naphthalene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O5/c1-8(2)3-4-10(17)9-7-13(20)14-11(18)5-6-12(19)15(14)16(9)21/h3,5-7,10,17-19H,4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEZONWMXZKDMKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC(C1=CC(=O)C2=C(C=CC(=C2C1=O)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00862100
Record name 5,8-Dihydroxy-2-(1-hydroxy-4-methylpent-3-en-1-yl)naphthalene-1,4-dione
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Molecular Weight

288.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name C.I. Natural Red 20
Source Human Metabolome Database (HMDB)
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Solubility

Practically insoluble in aqueous solutions
Record name Shikonin
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Density

1.373 g/cu cm
Record name Shikonin
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Mechanism of Action

/Investigators/ previously developed a gene-gun-based in vivo screening system and identified shikonin as a potent suppressor of tumor necrosis factor-alpha (TNF-alpha) gene expression. Here... shikonin selectively inhibits the expression of TNF-alpha at the RNA splicing level. Treatment of lipopolysaccharide-stimulated human primary monocytes and THP-1 cells with shikonin resulted in normal transcriptional induction of TNF-alpha, but unspliced pre-mRNA accumulated at the expense of functional mRNA. This effect occurred with noncytotoxic doses of shikonin and was highly specific, because mRNA production of neither a housekeeping gene nor another inflammatory cytokine gene, interleukin-8 (IL-8), was affected. Moreover, cotreatment with lipopolysaccharide (LPS) and shikonin increased the endpoint protein production of IL-8, accompanied by suppressed activation of the double-stranded RNA-activated protein kinase (PKR) pathway. Because PKR inactivation has been shown to down-regulate the splicing process of TNF-alpha RNA and interfere with translation, our findings suggest that shikonin may achieve differential modulation of cytokine protein expression through inactivation of the PKR pathway and reveal that regulation of TNF-alpha pre-mRNA splicing may constitute a promising target for future anti-inflammatory application., Shikonin isolated from the roots of the Chinese herb Lithospermum erythrorhizon has been associated with anti-inflammatory properties. /Investigators/ evaluated shikonin's chemotherapeutic potential and investigated its possible mechanism of action in a human cutaneous neoplasm in tissue culture. Shikonin preferentially inhibits the growth of human epidermoid carcinoma cells concentration- and time-dependently compared to SV-40 transfected keratinocytes, demonstrating its anti-proliferative effects against this cancer cell line. Additionally, shikonin decreased phosphorylated levels of EGFR, ERK1/2 and protein tyrosine kinases, while increasing phosphorylated JNK1/2 levels. Overall, shikonin treatment was associated with increased intracellular levels of phosphorylated apoptosis-related proteins, and decreased levels of proteins associated with proliferation in human epidermoid carcinoma cells., ... /A previous study showed/ that shikonin, a natural compound isolated from Lithospermun erythrorhizon Sieb. Et Zucc, inhibits adipogenesis and fat accumulation. This study was conducted to investigate the molecular mechanism of the anti-adipogenic effects of shikonin. Gene knockdown experiments using small interfering RNA (siRNA) transfection were conducted to elucidate the crucial role of beta-catenin in the anti-adipogenic effects of shikonin. Shikonin prevented the down-regulation of beta-catenin and increased the level of its transcriptional product, cyclin D1, during adipogenesis of 3T3-L1 cells, preadipocytes originally derived from mouse embryo. beta-catenin was a crucial mediator of the anti-adipogenic effects of shikonin, as determined by siRNA-mediated knockdown. Shikonin-induced reductions of the major transcription factors of adipogenesis including peroxisome proliferator-activated receptor gamma and CCAAT/enhancer binding protein alpha, and lipid metabolizing enzymes including fatty acid binding protein 4 and lipoprotein lipase, as well as intracellular fat accumulation, were all significantly recovered by siRNA-mediated knockdown of beta-catenin. Among the genes located in the WNT/beta-catenin pathway, the levels of WNT10B and DVL2 were significantly up-regulated, whereas the level of AXIN was down-regulated by shikonin treatment. This study ...shows that shikonin inhibits adipogenesis by the modulation of WNT/beta-catenin pathway in vitro, and also suggests that WNT/beta-catenin pathway can be used as a therapeutic target for obesity and related diseases using a natural compound like shikonin...
Record name Shikonin
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Product Name

C.I. Natural Red 20

Color/Form

White or slightly yellow crystalline powder

CAS RN

54952-43-1, 517-88-4, 517-89-5
Record name (+-)-Shikonin
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Record name Alkannin
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Record name Alkannin
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Record name ARNEBIN-4
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Record name shikonin
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Record name (±)-5,8-Dihydroxy-2-(1-hydroxy-4-methyl-3-pentenyl)-1,4-naphthoquinone
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Record name Shikonin
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Record name C.I. Natural Red 20
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Melting Point

147 °C, 116 - 117 °C
Record name Shikonin
Source Hazardous Substances Data Bank (HSDB)
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name C.I. Natural Red 20
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030579
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
124
Citations
A Terada, Y Tanoue, A Hatada… - Bulletin of the Chemical …, 1987 - journal.csj.jp
… we reported on the total synthesis of shikalkin[(t)shikonin] º The present paper describes the total synthesis in detail in addition to related compounds of shikalkin, and a new synthetic …
Number of citations: 96 www.journal.csj.jp
K Haghbeen, V Mozaffarian, F Ghaffari, E Pourazeezi… - Biologia, 2006 - degruyter.com
… named shikalkin. Shikalkin production from callus cultures was suppressed on the White medium containing NAA instead of IAA. This observation indicates that both shikalkin and …
Number of citations: 19 www.degruyter.com
VL Novikov, NN Balaneva, AM Moiseenkov… - Bulletin of the Russian …, 1992 - Springer
… to 16, smoothly converts into the desired shikalkin I, the physicochemical characteristics of which … In the search for optimal conditions of preparation of shikalkin 1, we also studied the ~'o-…
Number of citations: 7 link.springer.com
A Terada, Y Tanoue, A Hatada… - Journal of the Chemical …, 1983 - pubs.rsc.org
… The racemic compound of shikonin and alkannin was named shikalkin by … In the total synthesisof shikalkin the aldehyde(2) was treated with the Grignard reagent of l-bromobutan-3-one …
Number of citations: 31 pubs.rsc.org
P Arghavani, K Haghbeen… - Iranian journal of …, 2015 - ncbi.nlm.nih.gov
… There is a growing demand for mass production of shikalkin (a natural pigment consisted of … euchroma produces shikalkin. The promising capability of this plant for shikalkin production …
Number of citations: 7 www.ncbi.nlm.nih.gov
Q Lu, HL Tang, YQ Shao, JC Cai - Chinese Chemical Letters, 2008 - Elsevier
A short and convergent approach for the synthesis of shikalkin (dl-shikonin) is presented. Stobbe reaction was employed to construct the aromatic skeleton 6. This is followed by a …
Number of citations: 9 www.sciencedirect.com
GM Ferreira, KS Laddha - 2013 - nopr.niscpr.res.in
… -naphthoquinone), also known as Shikalkin, is a racemic mixture of … a method for isolation of shikalkin from roots of Arnebia … data the compound isolated was ascertained to be shikalkin. …
Number of citations: 4 nopr.niscpr.res.in
S Tanaka, M Tajima, M Tsukada… - Journal of Natural …, 1986 - ACS Publications
… Table 2 shows the anti-inflammatory effects of shikonin, shikalkin, and alkannin on the edemacaused by a thermal injury to the skin of rats. Shikonin, shikalkin, and alkannin were found …
Number of citations: 224 pubs.acs.org
T Akira, T Yasuhiro, H Akira, S Hiroshi - … of the Chemical Society of Japan, 1987 - cir.nii.ac.jp
… A total synthesis of shikalkin and dihydroshikalkin have been accomplished with this aldehyde via a side-chain introductions with Grignard reactions and the following demethylations. …
Number of citations: 2 cir.nii.ac.jp
K Haghbeen, S Pourmolaei, MJ Mareftjo… - BioMed Research …, 2011 - hindawi.com
In pursuit of strong shikalkin-producing cell lines, seeds of … about 8.5% (w/w) shikalkin pigment. The root explants of the … , the antimicrobial activity of shikalkin pigment was examined …
Number of citations: 36 www.hindawi.com

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